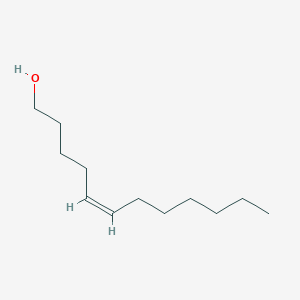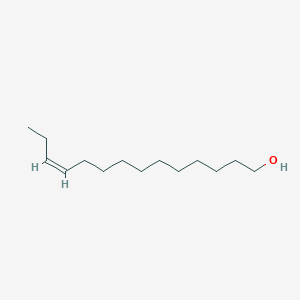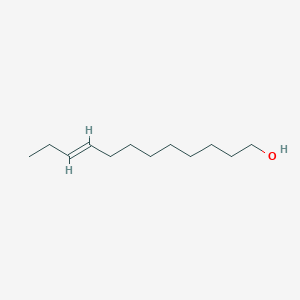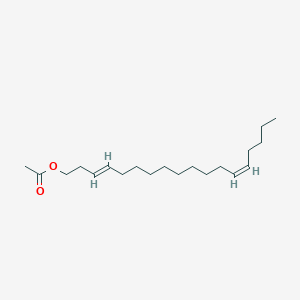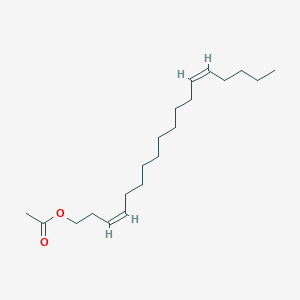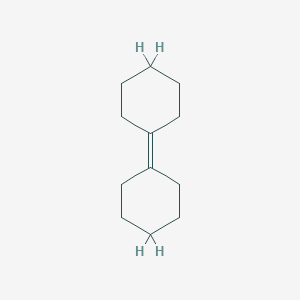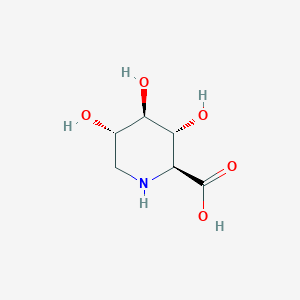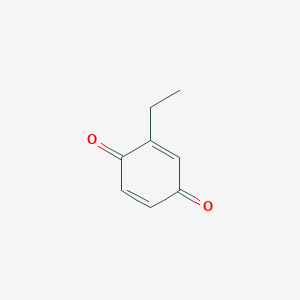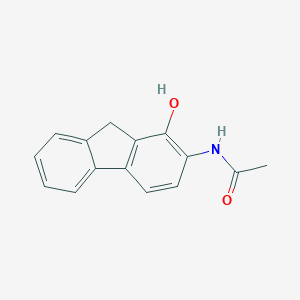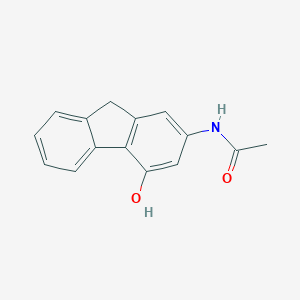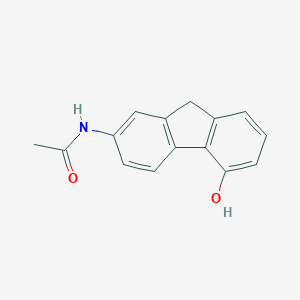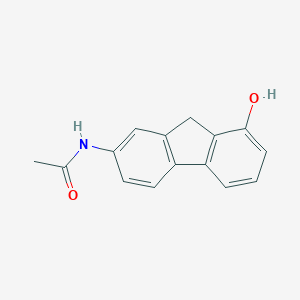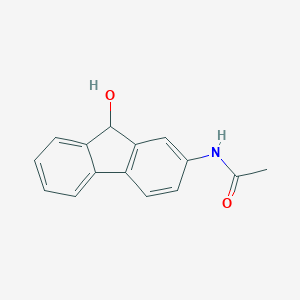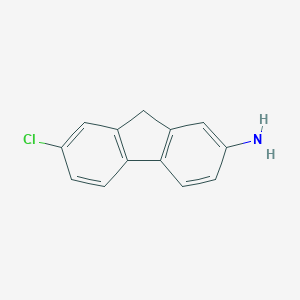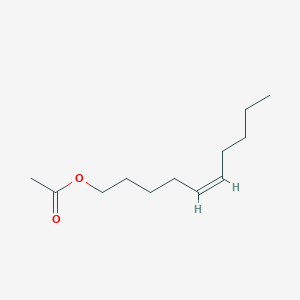
(Z)-5-Decenyl acetate
Descripción general
Descripción
Acetates are salts formed by the combination of acetic acid with a base . They are commonly found in aqueous solution and are written with the chemical formula C2H3O2 .
Synthesis Analysis
The synthesis of acetates often involves treating acetylacetone with a weak base such as ammonia, sodium carbonate, or sodium acetate . This removes a proton from between the two carbonyl groups, generating a delocalized anion which can then act as a bidentate ligand for a metal cation .Molecular Structure Analysis
The acetate anion is one of the carboxylate family. It is the conjugate base of acetic acid . Above a pH of 5.5, acetic acid converts to acetate .Chemical Reactions Analysis
Chemical reactions involving acetates can be complex and depend on the specific acetate . For example, zinc acetate reacts with aqueous ammonia to precipitate white gelatinous Zn(OH)2 .Physical And Chemical Properties Analysis
Acetates have a range of physical and chemical properties. For example, zinc acetate is soluble in water .Aplicaciones Científicas De Investigación
Entomology - Pheromone Study in Turnip Moth
Application Summary
“(Z)-5-Decenyl acetate” is a pheromone component of the turnip moth, Agrotis segetum . It has been used in studies to understand the structure-activity relationships of this pheromone .
Methods of Application
The research involved studying chain-shortened analogs of “(Z)-5-Decenyl acetate” using electrophysiological single-sensillum techniques . These methods allowed researchers to interpret the results in terms of a previously reported receptor-interaction model .
Results and Outcomes
The results indicated that the terminal methyl group, as well as the acetate group, interacts with highly complementary receptor sites . The terminal alkyl chain is suggested to interact with a hydrophobic “pocket” extending over the two methylene groups closest to the terminal methyl group . The study also highlighted the necessity to take differences of volatility into account in comparisons of electrophysiological data for compounds of different chain lengths .
Entomology - 3D-QSAR Study in Turnip Moth
Application Summary
“(Z)-5-Decenyl acetate” has been used in a three-dimensional quantitative structure-activity relationships (3D-QSAR) study . This study aimed to develop a quantitative model for the relationship between single-cell activities for a large set of analogs of “(Z)-5-Decenyl acetate” and the structural characteristics of the analogs .
Methods of Application
The methodology of 3D-QSAR was employed, using the method of partial least squares (PLS) projections to latent structures . This allowed the researchers to delineate the relationships between measured activities and chemical structures .
Results and Outcomes
Entomology - Alkyl Substitution Study in Turnip Moth
Application Summary
“(Z)-5-Decenyl acetate” has been used in a study of alkyl substitution in the terminal chain . This study aimed to understand the structure-activity relationships for 6-, 7-, 8-, and 9-alkyl substituted analogs of "(Z)-5-Decenyl acetate" .
Methods of Application
The compounds were prepared by alkenyl cuprate reactions with α,β-unsaturated carbonyl derivatives or alkyl halides . The electrophysiological single-sensillum recordings were used to study the structure-activity relationships .
Results and Outcomes
The electrophysiological results indicated steric repulsive interactions between the alkyl groups and the receptor in all the positions studied . This demonstrates a high complementarity between the receptor and the terminal alkyl chain .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(Z)-dec-5-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h6-7H,3-5,8-11H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFOIHYMMMNOM-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015024 | |
| Record name | (Z)-5-Decenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-Decenyl acetate | |
CAS RN |
67446-07-5 | |
| Record name | (Z)-5-Decenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67446-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Decen-1-ol, 1-acetate, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067446075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Decen-1-ol, 1-acetate, (5Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-5-Decenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-5-decenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


